Cas no 1334499-95-4 (5-Bromo-4-carboxymethyl-2-chromanone)

5-Bromo-4-carboxymethyl-2-chromanone 化学的及び物理的性質
名前と識別子
-
- 2-(5-Bromo-2-oxochroman-4-yl)acetic acid
- 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid
- 5-Bromo-4-carboxymethyl-2-chromanone
-
- MDL: MFCD20231489
- インチ: InChI=1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14)
- InChIKey: BATNSUNQCYYYJI-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C2C(CC(=O)O)CC(=O)OC2=C1)Br
計算された属性
- せいみつぶんしりょう: 283.96800
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 63.60000
- LogP: 2.31650
5-Bromo-4-carboxymethyl-2-chromanone セキュリティ情報
5-Bromo-4-carboxymethyl-2-chromanone 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-Bromo-4-carboxymethyl-2-chromanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM162445-5g |
2-(5-bromo-2-oxochroman-4-yl)acetic acid |
1334499-95-4 | 95% | 5g |
$397 | 2022-06-13 | |
abcr | AB311997-1g |
5-Bromo-4-carboxymethyl-2-chromanone, 98%; . |
1334499-95-4 | 98% | 1g |
€246.00 | 2025-02-13 | |
A2B Chem LLC | AD73679-10g |
5-Bromo-4-carboxymethyl-2-chromanone |
1334499-95-4 | 98% | 10g |
$662.00 | 2024-04-20 | |
abcr | AB311997-1 g |
5-Bromo-4-carboxymethyl-2-chromanone; 98% |
1334499-95-4 | 1g |
€246.00 | 2023-06-21 | ||
abcr | AB311997-10 g |
5-Bromo-4-carboxymethyl-2-chromanone; 98% |
1334499-95-4 | 10g |
€1062.00 | 2023-06-21 | ||
Fluorochem | 218756-1g |
2-(5-Bromo-2-oxochroman-4-yl)acetic acid |
1334499-95-4 | 95% | 1g |
£150.00 | 2022-03-01 | |
TRC | B682068-250mg |
5-Bromo-4-carboxymethyl-2-chromanone |
1334499-95-4 | 250mg |
$ 98.00 | 2023-04-18 | ||
abcr | AB311997-5 g |
5-Bromo-4-carboxymethyl-2-chromanone; 98% |
1334499-95-4 | 5g |
€654.00 | 2023-06-21 | ||
TRC | B682068-100mg |
5-Bromo-4-carboxymethyl-2-chromanone |
1334499-95-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
Fluorochem | 218756-5g |
2-(5-Bromo-2-oxochroman-4-yl)acetic acid |
1334499-95-4 | 95% | 5g |
£450.00 | 2022-03-01 |
5-Bromo-4-carboxymethyl-2-chromanone 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
5-Bromo-4-carboxymethyl-2-chromanoneに関する追加情報
5-Bromo-4-carboxymethyl-2-chromanone: A Comprehensive Overview
5-Bromo-4-carboxymethyl-2-chromanone, identified by the CAS No. 1334499-95-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and material science. The molecule consists of a chromanone backbone, which is a fused bicyclic structure comprising a benzene ring and a gamma-pyrone ring. The presence of a bromine atom at the 5-position and a carboxymethyl group at the 4-position introduces functional diversity, making it a versatile compound for various chemical modifications and biological studies.
The synthesis of 5-Bromo-4-carboxymethyl-2-chromanone typically involves multi-step organic reactions, often utilizing protecting group strategies to ensure regioselectivity and yield optimization. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving product purity. These improvements are crucial for scaling up production, especially for preclinical studies where large quantities of the compound are required.
In terms of biological activity, 5-Bromo-4-carboxymethyl-2-chromanone has shown promise in several assays. For instance, studies have demonstrated its potential as an anti-inflammatory agent by modulating key inflammatory pathways. Additionally, research has highlighted its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. These findings underscore the compound's potential as a lead molecule in drug development.
The structural versatility of 5-Bromo-4-carboxymethyl-2-chromanone also makes it an attractive candidate for chemical diversification. By modifying the bromine and carboxymethyl groups, chemists can explore a wide range of derivatives with varying biological activities. For example, replacing the bromine atom with other halogens or substituents can alter the compound's pharmacokinetic properties, while modifying the carboxymethyl group can influence its solubility and bioavailability.
Recent research has also focused on the use of computational methods to predict the compound's interactions with biological targets. Molecular docking studies have provided insights into how 5-Bromo-4-carboxymethyl-2-chromanone binds to specific proteins, aiding in the design of more potent analogs. Furthermore, machine learning algorithms are being employed to predict the compound's toxicity profile, which is essential for early-stage drug screening.
In conclusion, 5-Bromo-4-carboxymethyl-2-chromanone represents a valuable molecule with diverse applications in both academic research and industrial settings. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a key player in the development of novel therapeutic agents and advanced materials.
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